Heptane-2-sulfonyl Chloride
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Overview
Description
Heptane-2-sulfonyl Chloride is an organosulfur compound with the molecular formula C7H15ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl group attached to the second carbon of the heptane chain. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-2-sulfonyl Chloride can be synthesized through several methods. One common approach involves the reaction of heptane-2-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H15SO3H+SOCl2→C7H15SO2Cl+SO2+HCl
This method is efficient and yields high purity this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions: Heptane-2-sulfonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: While less common, this compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents and are often conducted under controlled temperature and pressure conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Heptane-2-sulfonyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
Heptane-2-sulfonyl Chloride can be compared with other sulfonyl chlorides such as:
- Methanesulfonyl Chloride (CH3SO2Cl)
- Benzenesulfonyl Chloride (C6H5SO2Cl)
- Toluene-4-sulfonyl Chloride (C7H7SO2Cl)
Uniqueness:
- Chain Length: this compound has a longer aliphatic chain compared to methanesulfonyl and benzenesulfonyl chlorides, which can influence its reactivity and solubility .
- Reactivity: The presence of the heptane chain can affect the steric and electronic properties of the compound, making it suitable for specific synthetic applications .
Comparison with Similar Compounds
- Methanesulfonyl Chloride: Used in similar nucleophilic substitution reactions but with different reactivity due to the shorter chain .
- Benzenesulfonyl Chloride: Commonly used in the synthesis of sulfonamides and sulfonates, with aromatic properties influencing its reactivity .
- Toluene-4-sulfonyl Chloride: Similar applications but with a toluene backbone, affecting its physical and chemical properties .
Properties
Molecular Formula |
C7H15ClO2S |
---|---|
Molecular Weight |
198.71 g/mol |
IUPAC Name |
heptane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO2S/c1-3-4-5-6-7(2)11(8,9)10/h7H,3-6H2,1-2H3 |
InChI Key |
XMCYPBHDMUSBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)S(=O)(=O)Cl |
Origin of Product |
United States |
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